2-Hydroxyisophthalonitrile
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Overview
Description
2-Hydroxyisophthalonitrile, also known as 2,6-dicyanophenol, is an organic compound with the molecular formula C8H4N2O. It is a derivative of isophthalonitrile, characterized by the presence of a hydroxyl group at the second position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalonitrile can be synthesized through several methods. One common approach involves the reaction of potassium cyanide with 2-nitrobenzonitrile in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures around 100°C, yielding this compound with a moderate yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: 2,6-diaminophenol.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
2-Hydroxyisophthalonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-hydroxyisophthalonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile groups can participate in nucleophilic addition reactions, potentially modifying biological pathways. Detailed studies on its specific molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Isophthalonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Phthalonitrile: Another isomer with different substitution patterns on the benzene ring.
Terephthalonitrile: Similar to isophthalonitrile but with nitrile groups in the para position.
Uniqueness: 2-Hydroxyisophthalonitrile is unique due to the presence of both hydroxyl and nitrile groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and materials science .
Properties
IUPAC Name |
2-hydroxybenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAIJYCWGMNGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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